1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with ethyl and methylthio substituents. It has garnered interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functionalization steps to introduce the ethyl and methylthio groups. The reaction conditions often require the use of catalysts, such as ceric ammonium nitrate, and solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- 1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 1-Propyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 1-Ethyl-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: Compared to its analogs, 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits unique properties due to the presence of both ethyl and methylthio groups. These substituents influence the compound’s electronic distribution, steric effects, and overall reactivity, making it distinct in terms of its biological activity and synthetic utility.
Properties
Molecular Formula |
C9H12N4S2 |
---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-ethyl-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H12N4S2/c1-4-13-7-6(5-10-13)8(14-2)12-9(11-7)15-3/h5H,4H2,1-3H3 |
InChI Key |
QXPUHDGSZTWGLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=NC(=N2)SC)SC |
Origin of Product |
United States |
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